![molecular formula C27H28N4O3S B2728557 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺 CAS No. 886888-60-4](/img/structure/B2728557.png)

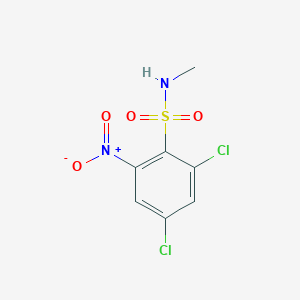

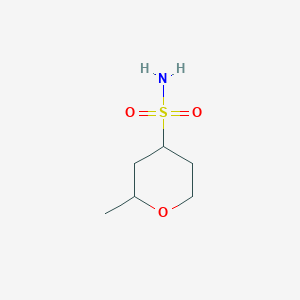

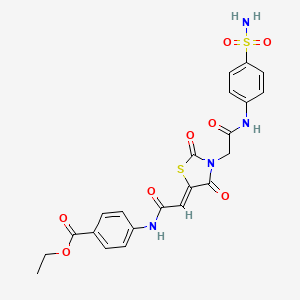

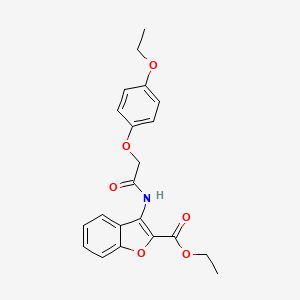

N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

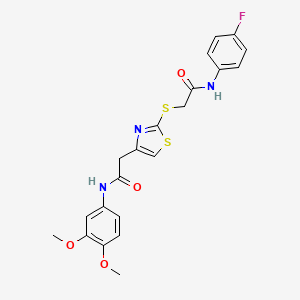

The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide” is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic aromatic substitution and the formation of thiosemicarbazone .Physical And Chemical Properties Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

合成和电生理活动

对 N-取代咪唑基苯甲酰胺的研究,包括与 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺结构相关的化合物,表明这些化合物表现出有效的电生理活性。研究发现,1H-咪唑-1-基部分可以作为其他官能团的可行替代物,在 N-取代苯甲酰胺系列中产生 III 类电生理活性,表明在心律失常治疗中的潜在应用 (Morgan 等,1990)。

用于受体成像的放射性标记化合物

已经探索了开发与 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺结构相似的放射性标记的非肽血管紧张素 II 拮抗剂,用于血管紧张素 II、AT1 受体成像。这项研究强调了此类化合物在医学成像中的实用性,有助于诊断和管理心血管疾病 (Hamill 等,1996)。

代谢途径阐明

已经研究了与 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺结构相关的抗抑郁药 Lu AA21004,以阐明其氧化代谢途径。这项研究提供了对其代谢中涉及的酶促过程的见解,强调了了解药物代谢对于开发更安全、更有效的治疗剂的重要性 (Hvenegaard 等,2012)。

衍生物的生物学评价

已经对类似于 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺的化合物的衍生物进行了研究,重点是它们的合成、光谱分析和生物学评价。这些衍生物显示出潜在的生物活性,例如酶抑制,这可能导致开发新的治疗剂 (Khalid 等,2016)。

抗分枝杆菌活性

对咪唑并[1,2-a]吡啶-3-羧酰胺衍生物的研究,具有与 N-(4-((4-(1H-苯并[d]咪唑-2-基)哌啶-1-基)磺酰基)苯基)-3,4-二甲基苯甲酰胺相似的结构,揭示了显着的抗分枝杆菌活性。这些发现表明在结核病的治疗中具有潜在应用,尤其是在耐药菌株中 (Lv 等,2017)。

未来方向

While specific future directions for this compound are not available in the retrieved data, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of medicinal chemistry . The broad range of chemical and biological properties of imidazole derivatives makes them an important synthon in the development of new drugs .

作用机制

Target of action

Imidazole derivatives have a broad range of targets due to their versatile chemical and biological properties . They are known to interact with various enzymes and receptors, including histamine receptors, proton pumps, and various microbial targets .

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives act as inhibitors of certain enzymes, while others may act as antagonists of specific receptors .

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives used as antifungal agents disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

The ADME properties of imidazole derivatives can also vary widely. Some are well absorbed orally and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized .

Result of action

The molecular and cellular effects of imidazole derivatives depend on their specific targets and mode of action. They can lead to a range of effects, from the inhibition of microbial growth to the reduction of gastric acid secretion .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

属性

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLNVJJXOMIGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

methanone](/img/structure/B2728488.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)